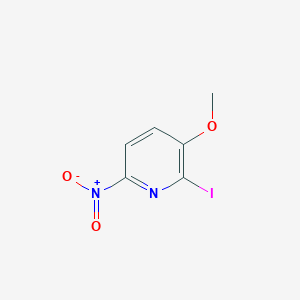

2-Iodo-3-methoxy-6-nitropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 2-Iodo-3-methoxy-6-nitropyridine has been studied using various spectroscopic and structural analysis techniques, including IR, NMR, and X-ray diffraction. These studies have elucidated the position of substituents on the pyridine ring and confirmed the presence of the iodo, methoxy, and nitro groups in the compound. Structural investigations provide insights into the compound's conformation and electronic distribution, essential for understanding its reactivity and properties (Marijana Jukić et al., 2010).

Chemical Reactions and Properties

2-Iodo-3-methoxy-6-nitropyridine participates in a variety of chemical reactions, including nitration, which introduces nitro groups to the pyridine ring, affecting the compound's electronic and physical properties. The nitro group's orientation and the effects of other substituents like the methoxy group on the compound's reactivity have been extensively studied. These reactions underline the compound's utility as an intermediate in synthesizing complex molecules and its potential in designing new materials with desired properties (L. D. Smirnov et al., 1971).

Physical Properties Analysis

The physical properties of 2-Iodo-3-methoxy-6-nitropyridine, such as melting point, solubility, and crystalline structure, are crucial for its application in various domains. These properties are influenced by the molecular structure and the presence of functional groups. Understanding these properties is essential for optimizing the compound's use in synthesis and material science applications. Detailed investigations into these aspects can facilitate the development of new methodologies for the compound's application (S. Premkumar et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-Iodo-3-methoxy-6-nitropyridine, such as its reactivity towards various chemical reagents, stability under different conditions, and its behavior in chemical synthesis, are of paramount importance. Studies focusing on its reactivity patterns, interaction with nucleophiles and electrophiles, and its role in catalysis provide a comprehensive understanding of its chemical behavior, which is instrumental in harnessing its potential in organic synthesis and material science (M. Huynh et al., 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis of Nitroanilines and Nitropyridines

2-Iodo-3-methoxy-6-nitropyridine serves as a precursor in the synthesis of various nitro compounds, crucial in chemistry, biology, and material sciences. Notably, it facilitates the creation of nitropyridines and nitroanilines, which are key intermediates in producing biologically active compounds for pharmaceutical and agrochemical purposes. A significant method involves a three-component ring transformation (TCRT) of dinitropyridone with ketones and ammonium acetate as the nitrogen source, leading to the formation of 6-arylated 3-nitropyridines alongside diazabicyclo compounds. This approach also applies to cycloalkanones and α,β-unsaturated ketones, yielding cycloalka[b]pyridines and 6-alkynylated/alkenylated pyridines, respectively. Additionally, the protocol facilitates the synthesis of N,N,2,6-tetrasubstituted nitroanilines, demonstrating the compound's versatility and utility in synthesizing structurally diverse nitro derivatives (Le & Nishiwaki, 2018).

Vibrational Spectroscopy and Structural Analysis

The molecule has undergone conformational analysis through density functional theory (DFT) calculations, highlighting its vibrational spectra and structural characteristics. Studies have simulated the vibrational spectra both theoretically and experimentally, with assignments based on potential energy distribution calculations. The analysis of its electronic properties, natural bond orbital, and Mulliken atomic charge distribution confirms intramolecular charge transfers and interactions. This extensive investigation into the molecule's vibrational and structural properties underlines its potential in biomedical applications and as a candidate for designing new optical materials due to its considerable non-linear optical (NLO) activity (Premkumar et al., 2015).

Nucleophilic Aromatic Substitution

Research on 2-Iodo-3-methoxy-6-nitropyridine has contributed to the understanding of nucleophilic aromatic substitution reactions, particularly in the context of radiofluorination. Studies focusing on the substitution by [18F]fluoride have shed light on the reaction's efficiency, significantly impacting the development of radiolabeled compounds for use in positron emission tomography (PET) imaging. The results from these investigations provide valuable insights into the effects of substituents on the aromatic nucleophilic substitution reactions, facilitating the efficient synthesis of [18F]fluoropyridines, which are valuable in the field of nuclear medicine and molecular imaging (Malik et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-iodo-3-methoxy-6-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOMLXGCXDZKAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)[N+](=O)[O-])I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552934 |

Source

|

| Record name | 2-Iodo-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3-methoxy-6-nitropyridine | |

CAS RN |

115170-07-5 |

Source

|

| Record name | 2-Iodo-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)